

An In-depth Technical Guide to Ethyl 4-iodobenzoate (CAS: 51934-41-9)

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Compound of Interest		
Compound Name:	Ethyl 4-iodobenzoate	
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Abstract

Ethyl 4-iodobenzoate, with the CAS number 51934-41-9, is a pivotal halogenated aromatic ester extensively utilized in organic synthesis.[1] Its structure, featuring an iodine atom at the para position of the benzene ring and an ethyl ester group, makes it a versatile building block, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis, and its application in key organic transformations. Spectroscopic data and safety information are also presented to ensure its effective and safe handling in a laboratory setting.

Chemical and Physical Properties

Ethyl 4-iodobenzoate is a colorless to light yellow liquid under standard conditions.[1] It is characterized by its ester and iodo functional groups, which dictate its reactivity.[1] The compound is sparingly soluble in water but soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and hexane.

Table 1: Physicochemical Properties of Ethyl 4-iodobenzoate



Property	Value	Reference
CAS Number	51934-41-9	[2][3]
Molecular Formula	C ₉ H ₉ IO ₂	[2][3]
Molecular Weight	276.07 g/mol	[2][3]
IUPAC Name	ethyl 4-iodobenzoate	[2][3]
Synonyms	4-lodobenzoic acid ethyl ester,p-lodobenzoic acid ethyl ester,4-(Ethoxycarbonyl)phenyliodide	[2][4]
Appearance	Colorless to light yellow liquid/oil	[1]
Boiling Point	281-283 °C	[5]
Density	1.641 g/mL at 25 °C	[5]
Refractive Index (n20/D)	1.5880	[5]
Flash Point	>110 °C (>230 °F)	[5]
Solubility	Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane	[5]

Spectroscopic Data

The structural elucidation of **Ethyl 4-iodobenzoate** is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for **Ethyl 4-iodobenzoate**



Technique	Data	Reference
¹H NMR (CDCl₃)	δ (ppm): 7.85-7.81 (m, 2H, Ar-H), 7.75-7.64 (m, 2H, Ar-H), 4.48-4.40 (q, J=7.1 Hz, 2H, -OCH ₂ CH ₃), 1.42-1.35 (t, J=7.1 Hz, 3H, -OCH ₂ CH ₃).	[2] (Interpreted)
¹³ C NMR (CDCl₃, predicted)	δ (ppm): 166.0 (C=O), 137.8 (Ar-C), 131.5 (Ar-C), 130.0 (Ar-C), 99.0 (Ar-C-I), 61.0 (- OCH ₂ CH ₃), 14.3 (-OCH ₂ CH ₃).	[3] (Interpreted)
Mass Spectrometry (EI)	m/z: 276 (M+), 231, 248, 76, 50.	[2]
Infrared (IR, neat)	(cm ⁻¹): 1720 (C=O stretch), 1275, 1110 (C-O stretch).	

Experimental Protocols Synthesis of Ethyl 4-iodobenzoate

3.1.1 Fischer Esterification of 4-lodobenzoic Acid

This method involves the acid-catalyzed esterification of 4-iodobenzoic acid with ethanol.

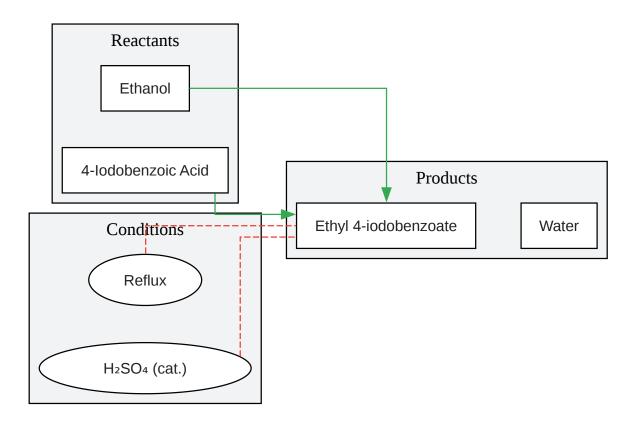
 Materials: 4-iodobenzoic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

Procedure:

- In a round-bottom flask, dissolve 4-iodobenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).



- After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain pure Ethyl 4-iodobenzoate.



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Caption: Fischer Esterification Synthesis of **Ethyl 4-iodobenzoate**.

3.1.2 Synthesis from Ethyl 4-bromobenzoate

This protocol describes an iodine-exchange reaction.



 Materials: Ethyl 4-bromobenzoate, potassium iodide (KI), copper(I) oxide (Cu₂O), L-proline, ethanol.

Procedure:

- To a Schlenk tube, add Cu₂O (10 mol%), L-proline (20 mol%), ethyl 4-bromobenzoate (1.0 eg), and potassium iodide (1.5 eg).
- Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).
- Add anhydrous ethanol.
- Seal the tube and heat the reaction mixture to 110 °C with stirring.
- Monitor the reaction progress by Gas Chromatography (GC).
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10/1) to afford Ethyl 4-iodobenzoate.[3]

Application in Cross-Coupling Reactions

Ethyl 4-iodobenzoate is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of biaryl and enyne derivatives.

3.2.1 Suzuki-Miyaura Coupling

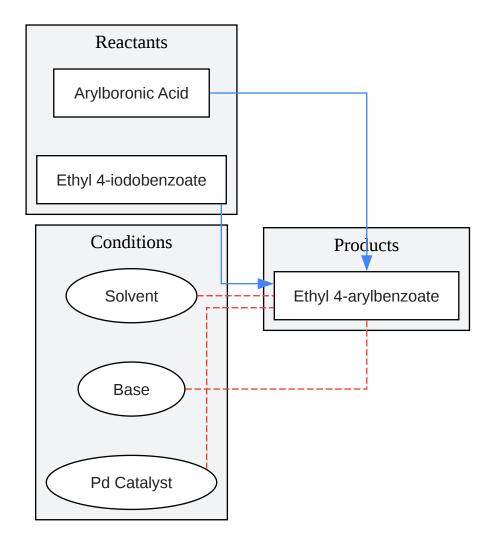
This reaction forms a carbon-carbon bond between **Ethyl 4-iodobenzoate** and an organoboron compound.

- Materials: Ethyl 4-iodobenzoate, arylboronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/water).
- Procedure:



- To a dry Schlenk flask, add Ethyl 4-iodobenzoate (1.0 eq), the arylboronic acid (1.2 eq),
 the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water).
- Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction by TLC or GC-MS.
- After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash chromatography on silica gel.





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Caption: Suzuki-Miyaura Coupling with Ethyl 4-iodobenzoate.

3.2.2 Sonogashira Coupling

This reaction couples **Ethyl 4-iodobenzoate** with a terminal alkyne.

- Materials: **Ethyl 4-iodobenzoate**, terminal alkyne (e.g., phenylacetylene), palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), a base (e.g., triethylamine), and a solvent (e.g., THF or DMF).
- Procedure:



- To a Schlenk flask, add Ethyl 4-iodobenzoate (1.0 eq), the palladium catalyst (1-5 mol%), and Cul (2-10 mol%).
- Evacuate and backfill with an inert gas.
- Add the solvent and the base, followed by the terminal alkyne (1.1-1.5 eq).
- Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
- Work-up typically involves filtration to remove the amine salt, followed by extraction with an organic solvent, washing, drying, and concentration.
- Purify the product by column chromatography.

3.2.3 Heck-Mizoroki Reaction

This reaction involves the coupling of **Ethyl 4-iodobenzoate** with an alkene.

- Materials: Ethyl 4-iodobenzoate, an alkene (e.g., styrene or an acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), a base (e.g., Et₃N), and a solvent (e.g., DMF or acetonitrile).
- Procedure:
 - In a sealed tube or Schlenk flask, combine Ethyl 4-iodobenzoate (1.0 eq), the alkene (1.5 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (if required), and the base (2.0 eq).
 - Add the solvent and degas the mixture.
 - Heat the reaction to 80-120 °C for several hours until the starting material is consumed (monitored by GC or TLC).
 - After cooling, dilute with water and extract with an organic solvent.
 - Wash the combined organic layers, dry, and concentrate.



• Purify by column chromatography to obtain the substituted alkene.

Safety and Handling

Ethyl 4-iodobenzoate is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 4-iodobenzoate is a highly valuable and versatile reagent in modern organic synthesis. Its utility as a substrate in a variety of cross-coupling reactions makes it an essential building block for the construction of complex organic molecules in the fields of drug discovery, materials science, and agrochemicals. The experimental protocols provided herein offer a foundation for the synthesis and application of this important compound. Adherence to the safety guidelines is crucial for its responsible handling in the laboratory.



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